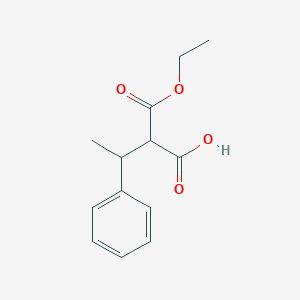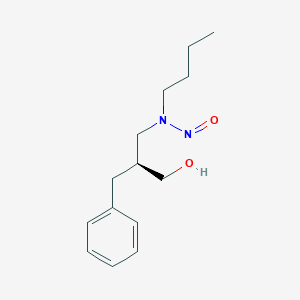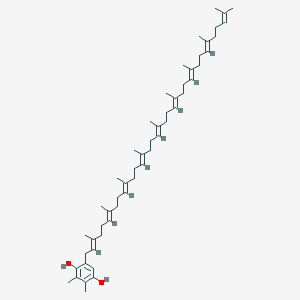
Plastoquinol-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Plastoquinol-9 is a lipophilic molecule that plays a significant role in the electron transport chain of photosynthesis. It is a member of the quinone family, which is involved in the transfer of electrons between photosystem II and photosystem I, ultimately leading to the production of ATP and NADPH. Plastoquinol-9 has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and energy production.
科学的研究の応用
Role in Photosynthesis and Beyond
Plastoquinol-9 (PQ-9) is a key component in photosynthesis, particularly in the electron transport chains. It is not only crucial for transferring electrons but also acts as a redox sensor, regulating state transitions and gene expression. PQ-9's functions extend beyond electron transport, as a significant portion of it is found outside the thylakoid membranes. This distribution suggests a broader range of roles, including photoprotection, acting as an antioxidant, and as a cofactor in chloroplast metabolism (Havaux, 2020).
Photoprotective Role
PQ-9 plays a central photoprotective role in plants. When Arabidopsis plants were exposed to excess light, a rapid consumption of PQ-9 occurred, indicating its crucial role in managing photooxidative stress. Overexpressing the PQ-9 biosynthesis gene resulted in enhanced resistance to such stress, underlining its importance in photoprotection (Ksas et al., 2015).
Antioxidant Properties
PQ-9 has been identified as an effective antioxidant in plant leaves. It undergoes reactions to form various compounds that are essential for managing oxidative stress in plants. This includes its transformation into hydroxyplastoquinone-9 and trihydroxyplastoquinone-9, indicating its dynamic role in the response to photooxidative stress (Ferretti et al., 2018).
Inhibition of Lipid Peroxidation
Research shows that PQ-9 and its derivatives are more active than other quinols in inhibiting lipid peroxidation, a process that can damage cell membranes. This highlights its significance in preserving cell integrity under stress conditions (Kruk et al., 1997).
Interaction with Photosystem II
PQ-9's interaction with the photosystem II complex is vital for efficient photosynthesis. It acts as an electron carrier and is essential for maintaining the photosystem's functionality (van Eerden et al., 2017).
Scavenging Reactive Oxygen Species
PQ-9 also scavenges superoxide generated in photosystem I, protecting the thylakoid membranes from oxidative damage. This function is crucial for the survival and efficiency of photosynthetic processes (Kruk et al., 2003).
Biosynthesis Pathways
The biosynthesis of PQ-9 in cyanobacteria differs from that in plants, involving a novel enzyme 4-hydroxybenzoate solanesyltransferase. This distinction underscores the diversity in PQ-9 synthesis across different organisms (Sadre et al., 2012).
Vibrational Spectra Analysis
Studies involving vibrational spectra of PQ-9 and its anion radicals provide insights into its electron/proton transfer properties, crucial for understanding its role in photosynthesis (Razeghifard et al., 1999).
特性
CAS番号 |
148467-11-2 |
|---|---|
製品名 |
Plastoquinol-9 |
分子式 |
C53H82O2 |
分子量 |
751.2 g/mol |
IUPAC名 |
2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]benzene-1,4-diol |
InChI |
InChI=1S/C53H82O2/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-36-48(10)37-38-51-39-52(54)49(11)50(12)53(51)55/h21,23,25,27,29,31,33,35,37,39,54-55H,13-20,22,24,26,28,30,32,34,36,38H2,1-12H3/b41-23+,42-25+,43-27+,44-29+,45-31+,46-33+,47-35+,48-37+ |
InChIキー |
IJBLJLREWPLEPB-IQSNHBBHSA-N |
異性体SMILES |
CC1=C(C=C(C(=C1C)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O |
SMILES |
CC1=C(C=C(C(=C1C)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
正規SMILES |
CC1=C(C=C(C(=C1C)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
同義語 |
plastohydroquinone plastoquinol PQH2 cpd |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



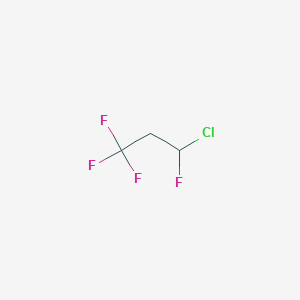
![[(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate](/img/structure/B116095.png)
![Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B116096.png)

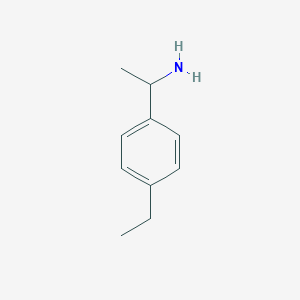




![5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione](/img/structure/B116106.png)

